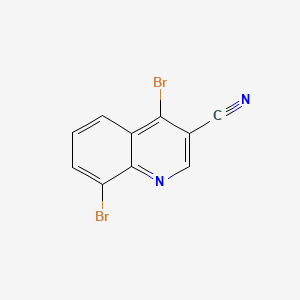

4,8-Dibromoquinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,8-Dibromoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4Br2N21. It is not intended for human or veterinary use and is used for research purposes1.

Synthesis Analysis

The synthesis of 4,8-Dibromoquinoline-3-carbonitrile is not explicitly mentioned in the search results. However, a related compound, 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile (DDIC) derivatives, were synthesized from dicyanomethylene-4H-pyran derivatives and secondary amines by a mechanism of ring-opening and sequential ring-closing reactions2.Molecular Structure Analysis

The molecular weight of 4,8-Dibromoquinoline-3-carbonitrile is 311.9641. The exact molecular structure is not provided in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving 4,8-Dibromoquinoline-3-carbonitrile are not detailed in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 4,8-Dibromoquinoline-3-carbonitrile are not detailed in the search results.Applications De Recherche Scientifique

Optoelectronic and Charge Transport Properties

Research on hydroquinoline derivatives, which include structures related to 4,8-Dibromoquinoline-3-carbonitrile, demonstrates significant potential in optoelectronic applications. A study by Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of these compounds, revealing their efficiency as multifunctional materials due to favorable geometrical, electronic, and optical properties. The analysis indicates these compounds could offer better hole transport tendency, which is crucial for the development of electronic and photonic devices (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).

Kinase Inhibition for Therapeutic Applications

Another significant area of research involves the development of kinase inhibitors for therapeutic purposes. Derivatives of quinoline-3-carbonitrile, including those structurally related to 4,8-Dibromoquinoline-3-carbonitrile, have been identified as potent inhibitors of Src kinase. This kinase plays a critical role in cancer progression, making these compounds valuable in the design of new cancer therapies. Berger et al. (2005) reported on the synthesis and structure-activity relationships of these compounds, highlighting their potential as powerful tools in cancer treatment (Berger, Dutia, Birnberg, Powell, Boschelli, Wang, Ravi, Yaczko, Golas, Lucas, & Boschelli, 2005).

Corrosion Inhibition

Quinoline derivatives have also shown promise as corrosion inhibitors, which are crucial for protecting metals against degradation. Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, including their adsorption and corrosion inhibition properties on iron surfaces. Their findings support the application of these compounds in preventing corrosion, which has significant implications for industrial processes and materials science (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

Synthetic Methodologies

The chemical synthesis of quinoline derivatives opens pathways to a wide range of biologically active compounds. Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido quinoline derivatives, showcasing the versatility of quinoline-3-carbonitriles in organic synthesis. Their work contributes to the broader understanding of how these compounds can be synthesized and modified for various scientific applications (Elkholy & Morsy, 2006).

Safety And Hazards

The safety data sheet (SDS) for 4,8-Dibromoquinoline-3-carbonitrile can be viewed and downloaded for free at Echemi.com3. However, the specific safety and hazard information is not provided in the search results.

Orientations Futures

The future directions for the use and study of 4,8-Dibromoquinoline-3-carbonitrile are not specified in the search results.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Propriétés

IUPAC Name |

4,8-dibromoquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFRWBMKBDZJHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677851 |

Source

|

| Record name | 4,8-Dibromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Dibromoquinoline-3-carbonitrile | |

CAS RN |

1242260-88-3 |

Source

|

| Record name | 4,8-Dibromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)

![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)

![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)

![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)

![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)